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Abstract

Penao, or 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid, is a novel, second-
generation peptide arsenical emerging as a promising anti-cancer agent. This technical guide
provides a comprehensive overview of the discovery, development, and mechanism of action of
Penao. It is designed to furnish researchers, scientists, and drug development professionals
with in-depth information, including detailed experimental protocols, quantitative preclinical and
clinical data, and a thorough examination of its molecular signaling pathways.

Introduction

Penao is an investigational medicinal product developed as a potential treatment for cancers
that are resistant to standard therapies or for which no standard treatment exists.[1] It was
initially developed by The University of New South Wales and is currently under clinical
development.[2] Penao represents a significant advancement from its predecessor, GSAO,
demonstrating substantially increased cellular accumulation and anti-tumor efficacy.[3][4]

Discovery and Development

The development of Penao was driven by the need for more effective anti-cancer agents that
can overcome mechanisms of drug resistance. It is a second-generation compound of GSAO,
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designed to have improved pharmacological properties.[4] PENAO Pty Ltd, a collaboration
between Beroni Group and the University of New South Wales, holds the exclusive license for
the research, development, and commercialization of Penao. Preclinical studies have
demonstrated its activity in a variety of cancers, including ovarian, breast, and pancreatic
cancer. A Phase | clinical trial in patients with advanced solid tumors has been completed, and
further clinical development is underway.

Mechanism of Action: Targeting Mitochondrial
Adenine Nucleotide Translocase

Penao exerts its anti-cancer effects by selectively targeting the adenine nucleotide translocase
(ANT) located on the inner mitochondrial membrane. ANT is a critical protein that facilitates the
exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the
mitochondrial matrix and the cytoplasm.

The mechanism of action involves the following key steps:

Cellular Entry and Mitochondrial Accumulation: Penao enters tumor cells and accumulates in
the mitochondria.

o Covalent Binding to ANT: The trivalent arsenical moiety of Penao covalently cross-links two
cysteine residues, Cys57 and Cys257, on the ANT protein.

¢ Inactivation of ANT: This cross-linking inactivates the transporter function of ANT.

« Inhibition of Glucose Metabolism: The inactivation of ANT blocks the delivery of
mitochondrial ATP to hexokinase II, an enzyme crucial for the first step of glycolysis. This
leads to an inhibition of glucose metabolism in cancer cells.

¢ Induction of Mitochondrial Permeability Transition: The inhibition of ANT triggers the opening
of the mitochondrial permeability transition pore (MPTP).

¢ Induction of Oxidative Stress and Apoptosis: The opening of the mPTP leads to
depolarization of the mitochondrial membrane, an increase in reactive oxygen species
(ROS), and the release of pro-apoptotic factors like cytochrome c, ultimately inducing
mitochondria-mediated apoptosis.
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Figure 1: Penao's signaling pathway leading to apoptosis.
Preclinical Data
In Vitro Efficacy

Penao has demonstrated potent anti-proliferative activity in a panel of glioblastoma cell lines.

. Number of Cell
Cell Line Type . IC50 Range (pM) Reference
Lines
Glioblastoma 13 0.3-4.5
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Penao was found to be significantly more potent than the standard-of-care chemotherapeutic

for glioblastoma, temozolomide. It also showed greater specificity for cancer cells over normal

cells.
Comparison Fold-Potencyl/Specificity Reference
More potent than
_ 440-fold

temozolomide
More specific than for normal

i Up to 50-fold
lung fibroblasts (MRC5)
More specific than for normal

Up to 23-fold

astrocytes

In Vivo Efficacy

In a subcutaneous glioblastoma xenograft mouse model, administration of Penao resulted in

significant inhibition of tumor growth.

Animal Model Penao Dose Outcome Reference
Mice with Significant inhibition of
subcutaneous tumor size (7 partial
) 3 mg/kg/day
glioblastoma and 3 complete
xenografts responses)

Pharmacokinetics in Sprague-Dawley Rats

The toxicokinetics of Penao were investigated in Sprague-Dawley rats.

Dose

Key Findings Reference

3.3 mg/kg (daily intravenous)

Well tolerated

10 mg/kg (daily intravenous)

Significant toxicity, primarily in
males
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Pharmacokinetic

Value Reference
Parameter
Elimination half-life 04-1.7h
Volume of distribution 0.25-0.88 L/kg

Clinical Development

A Phase | clinical trial of Penao administered as a continuous intravenous infusion (CIVI) has
been conducted in patients with advanced solid tumors.

Parameter Details Reference
Number of Patients 26

Dose Levels 8

Maximum Administered Dose 9 mg/mz2/day

o o Fatigue (observed in one
Dose-Limiting Toxicity (DLT) ] )
patient at the highest dose)

None observed, but two
Objective Responses patients had stable disease for

up to 7 months

Pharmacokinetic Half-life 9-19 days

The unexpectedly long half-life led to the discontinuation of the CIVI dosing schedule, with
future clinical development planning to use an intermittent dosing schedule.

Experimental Protocols
Cell Viability Assay (WST-1 Assay)

This protocol is a representative method for assessing the anti-proliferative activity of Penao.
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Figure 2: Workflow for a cell viability assay.
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o Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a density of 5,000 cells
per well and allowed to adhere for 24 hours.

o Compound Addition: Penao is serially diluted in culture medium and added to the wells to
achieve a range of final concentrations.

 Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with
5% CO2.

o WST-1 Addition: 10 pL of WST-1 reagent is added to each well.
« Final Incubation: The plates are incubated for an additional 1-4 hours.

o Absorbance Measurement: The absorbance is measured at 450 nm using a microplate
reader.

o Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability
against the log of the Penao concentration.

Apoptosis Assay (Annexin V-FITC and Propidium lodide
Staining)

This protocol outlines a method for quantifying apoptosis induced by Penao.

o Cell Treatment: Glioblastoma cells are treated with Penao at various concentrations for 48
hours.

o Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and
centrifuged.

» Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and
propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room
temperature in the dark.

» Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive,
Pl-negative cells are considered early apoptotic, while cells positive for both stains are
considered late apoptotic or necraotic.
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Subcutaneous Glioblastoma Xenograft Model

This protocol describes a representative in vivo efficacy study.

o Cell Implantation: 5 x 1076 glioblastoma cells are injected subcutaneously into the flank of
immunodeficient mice.

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms).

o Treatment: Mice are randomized into control and treatment groups. The treatment group
receives daily intraperitoneal injections of Penao (e.g., 3 mg/kg).

e Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, and the tumors are excised for further analysis (e.g., Ki67 and TUNEL staining).

Conclusion

Penao is a promising novel anti-cancer agent with a unique mechanism of action that targets
mitochondrial function in tumor cells. Its potent preclinical efficacy and manageable safety
profile in early clinical trials suggest its potential as a valuable therapeutic option for patients
with advanced solid tumors, particularly glioblastoma. Further clinical investigation with an
optimized dosing schedule is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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